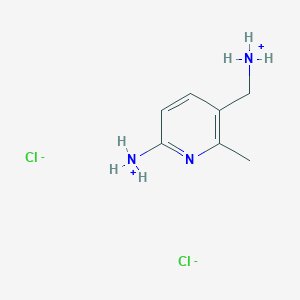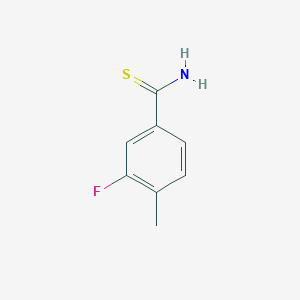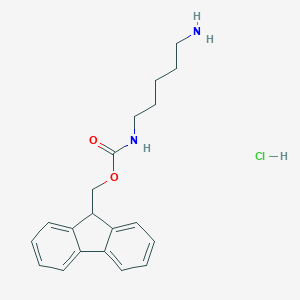
(2-Bromocyclopropen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromocyclopropen-1-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclopropene derivative that contains a bromine atom and a hydroxyl group attached to a three-membered ring. It has been studied for its potential use in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of (2-Bromocyclopropen-1-yl)methanol is not fully understood. However, it is believed that the compound can undergo various reactions, including nucleophilic addition, cycloaddition, and ring-opening reactions. These reactions can be used to introduce new functional groups or to modify existing ones.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-Bromocyclopropen-1-yl)methanol. However, it has been shown to exhibit antimicrobial activity against various bacterial strains. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Bromocyclopropen-1-yl)methanol is its stability and reactivity. It can be easily handled and stored, and its unique properties make it a valuable tool for synthetic chemists. However, its limited availability and high cost can be a limitation for some researchers.
Future Directions
There are several potential future directions for research on (2-Bromocyclopropen-1-yl)methanol. One area of interest is its potential use as a catalyst in organic synthesis. Another area of research is its potential use in the development of new antimicrobial agents. Additionally, further studies on its mechanism of action and physiological effects could provide valuable insights into its potential applications in medicine and biotechnology.
In conclusion, (2-Bromocyclopropen-1-yl)methanol is a unique and valuable compound that has potential applications in various fields of science. Its stability and reactivity make it a valuable tool for synthetic chemists, while its antimicrobial and anticancer properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (2-Bromocyclopropen-1-yl)methanol can be achieved through several methods. One of the most common methods involves the reaction of cyclopropene with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Scientific Research Applications
(2-Bromocyclopropen-1-yl)methanol has been extensively studied for its potential applications in organic synthesis. It can be used as a building block in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. Its unique reactivity and stability make it a valuable tool for the development of new synthetic routes and methodologies.
properties
CAS RN |
176167-13-8 |
|---|---|
Product Name |
(2-Bromocyclopropen-1-yl)methanol |
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
(2-bromocyclopropen-1-yl)methanol |
InChI |
InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2 |
InChI Key |
XVLPSEGMXJIPLR-UHFFFAOYSA-N |
SMILES |
C1C(=C1Br)CO |
Canonical SMILES |
C1C(=C1Br)CO |
synonyms |
1-Cyclopropene-1-methanol,2-bromo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





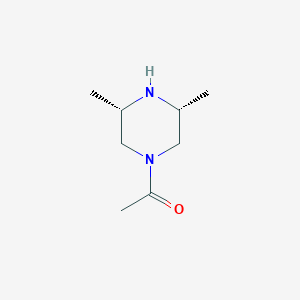
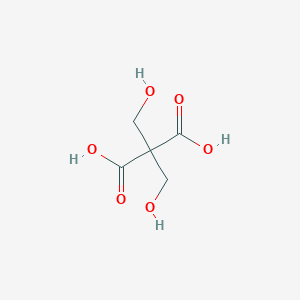

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)

